4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 4-methylphenyl sulfanyl with a suitable amine, followed by cyclization and subsequent methylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with enhanced performance and functionality.
Mechanism of Action
The mechanism by which 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives
N-(4-Chloro-2-methylphenyl)imino)methyl(methyl)amino)sulfanyl-N-isopropylphenylmethanesulfonamide
(4-Methylphenyl)sulfonyl]acetic acid
Uniqueness: 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline stands out due to its specific structural features and the resulting biological activities
Properties
IUPAC Name |
4-methyl-2-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-11-7-9-13(10-8-11)19-16-17-12(2)14-5-3-4-6-15(14)18-16/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWIWRBRGDLSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=C3CCCCC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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